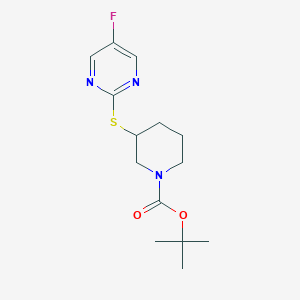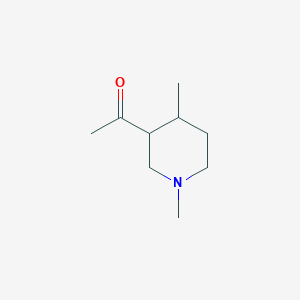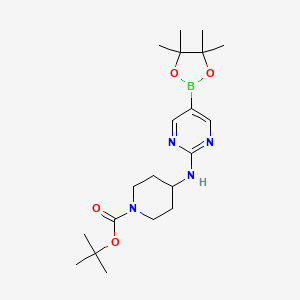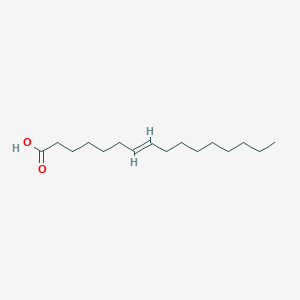![molecular formula C20H21Cl2N B13961904 Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine is a complex organic compound that features a cyclopropyl group, a dichlorophenyl group, and a tetrahydronaphthalenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the dichlorophenyl and tetrahydronaphthalenyl groups. Common synthetic routes may involve:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Incorporation of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the dichloro substituents onto the phenyl ring.
Formation of the Tetrahydronaphthalenyl Group: This can be synthesized through hydrogenation reactions of naphthalene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer rigidity to the molecule, affecting its binding affinity to receptors or enzymes. The dichlorophenyl group may enhance its lipophilicity, facilitating its passage through biological membranes. The tetrahydronaphthalenyl group may interact with hydrophobic pockets in proteins, influencing its biological activity.
類似化合物との比較
Similar Compounds
Cyclopropyl-phenyl-methyl-amine: Lacks the dichloro and tetrahydronaphthalenyl groups, making it less complex.
Dichlorophenyl-methyl-amine: Does not contain the cyclopropyl and tetrahydronaphthalenyl groups.
Tetrahydronaphthalenyl-methyl-amine: Missing the cyclopropyl and dichlorophenyl groups.
Uniqueness
Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine is unique due to its combination of structural features, which may confer distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity, the dichlorophenyl group enhances lipophilicity, and the tetrahydronaphthalenyl group provides additional hydrophobic interactions.
特性
分子式 |
C20H21Cl2N |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
(1S,4S)-N-cyclopropyl-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C20H21Cl2N/c1-23(14-7-8-14)20-11-9-15(16-4-2-3-5-17(16)20)13-6-10-18(21)19(22)12-13/h2-6,10,12,14-15,20H,7-9,11H2,1H3/t15-,20-/m0/s1 |
InChIキー |
OCQGELLSMSUPLW-YWZLYKJASA-N |
異性体SMILES |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C4CC4 |
正規SMILES |
CN(C1CC1)C2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


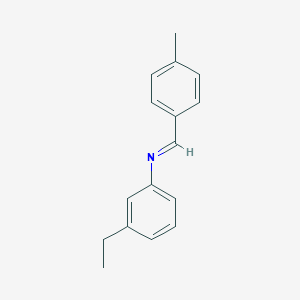
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
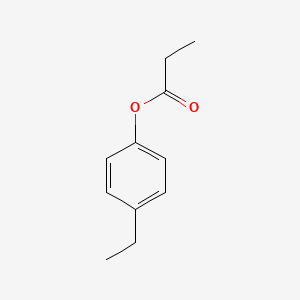

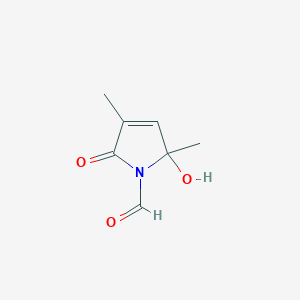
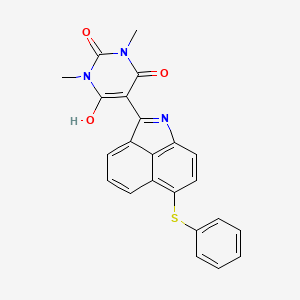
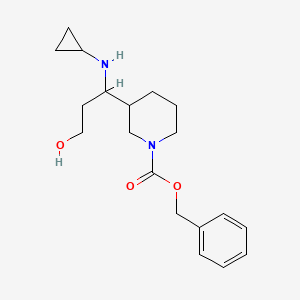
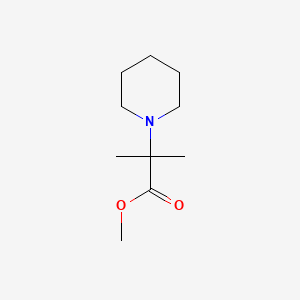

![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
